![molecular formula C23H20ClN3O2S2 B2892442 N-(5-chloro-2-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260933-67-2](/img/structure/B2892442.png)
N-(5-chloro-2-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(5-chloro-2-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H20ClN3O2S2 and its molecular weight is 470. The purity is usually 95%.
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Biological Activity
N-(5-chloro-2-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a chloro-substituted aromatic ring, a thieno[3,2-d]pyrimidine moiety, and a sulfanylacetamide functional group. The chemical formula is C21H20ClN3O2S, and its IUPAC name is as follows:
Property | Value |
---|---|
Molecular Weight | 405.92 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
LogP | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfanylacetamide moiety may modulate enzymatic activity by acting as an inhibitor or activator depending on the target pathway.
Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties , particularly through the induction of apoptosis in various cancer cell lines. For instance, research highlighted its potency in inhibiting cell proliferation in breast cancer models.
Case Study: Anticancer Screening
In a study conducted on multicellular spheroids derived from breast cancer cells, this compound demonstrated significant cytotoxicity with an EC50 value of 0.005 µM, indicating its potential as a therapeutic agent against resistant cancer types .
Other Biological Activities
Beyond anticancer effects, preliminary data suggest that this compound may also possess anti-inflammatory and antimicrobial properties. Further investigations are needed to elucidate these activities and their underlying mechanisms.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds.
Table 2: Comparison with Similar Compounds
Compound Name | Anticancer Activity | Mechanism of Action |
---|---|---|
N-(5-chloro-2-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo...]} | High | Apoptosis induction via caspase activation |
N-(5-chloro-2-methylphenyl)-2-[4-(3,4-dimethylphenyl)-... | Moderate | Cell cycle arrest |
N-(5-chloro-2-methylphenyl)-2-{[4-(3-methylphenyl)-...]} | Low | Inhibition of tubulin polymerization |
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S2/c1-13-4-7-19(15(3)10-13)27-22(29)21-17(8-9-30-21)26-23(27)31-12-20(28)25-18-11-16(24)6-5-14(18)2/h4-11H,12H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZHJMXIWBKGPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=CC(=C4)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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